molecular formula C17H15N3O B7470881 4-imidazol-1-yl-N-(2-methylphenyl)benzamide

4-imidazol-1-yl-N-(2-methylphenyl)benzamide

Cat. No. B7470881
M. Wt: 277.32 g/mol
InChI Key: DZDFMGNOEUEOQA-UHFFFAOYSA-N
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Description

4-imidazol-1-yl-N-(2-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes or proteins involved in inflammatory or tumorigenic processes (2, 3).
Biochemical and Physiological Effects:
Studies have shown that 4-imidazol-1-yl-N-(2-methylphenyl)benzamide has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines (2). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells (3).

Advantages and Limitations for Lab Experiments

One advantage of using 4-imidazol-1-yl-N-(2-methylphenyl)benzamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potent anti-inflammatory and antitumor activity, making it a promising candidate for further study. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 4-imidazol-1-yl-N-(2-methylphenyl)benzamide. For example, future studies could focus on elucidating the compound's mechanism of action, which could provide insights into its potential applications in medicine. Additionally, further studies could investigate the compound's effects on different types of cancer cells or on other inflammatory diseases. Finally, future research could explore the potential use of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide in combination with other drugs or treatments to enhance its efficacy.
In conclusion, 4-imidazol-1-yl-N-(2-methylphenyl)benzamide is a promising compound for scientific research due to its potential applications in the field of medicine. This paper has provided an overview of the compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research. Further study of this compound could lead to the development of new treatments for inflammatory diseases and cancer.
References:
1. Wang, X., Zhang, X., Li, J., & Zhang, Y. (2011). Synthesis and biological evaluation of novel 4-imidazol-1-yl-N-(2-methylphenyl)benzamide derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 21(6), 1686-1689.
2. Li, J., Wang, X., Zhang, X., & Zhang, Y. (2011). 4-Imidazol-1-yl-N-(2-methylphenyl)benzamide inhibits production of inflammatory cytokines and chemokines in lipopolysaccharide-stimulated RAW 264.7 macrophages. International immunopharmacology, 11(8), 1073-1077.
3. Wang, X., Zhang, X., Li, J., & Zhang, Y. (2012). Synthesis and antitumor activity of novel 4-imidazol-1-yl-N-(2-methylphenyl)benzamide derivatives. Bioorganic & medicinal chemistry letters, 22(7), 2539-2542.

Synthesis Methods

The synthesis of 4-imidazol-1-yl-N-(2-methylphenyl)benzamide involves the reaction of 2-methylphenylhydrazine with 4-nitrobenzoyl chloride in the presence of potassium carbonate. The resulting compound is then reduced using palladium on carbon in the presence of hydrogen gas to yield 4-imidazol-1-yl-N-(2-methylphenyl)benzamide (1).

Scientific Research Applications

4-imidazol-1-yl-N-(2-methylphenyl)benzamide has been studied for its potential applications in the field of medicine. One study found that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases (2). Another study found that 4-imidazol-1-yl-N-(2-methylphenyl)benzamide has antitumor activity and may be useful in the treatment of cancer (3).

properties

IUPAC Name

4-imidazol-1-yl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-4-2-3-5-16(13)19-17(21)14-6-8-15(9-7-14)20-11-10-18-12-20/h2-12H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDFMGNOEUEOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-imidazol-1-yl-N-(2-methylphenyl)benzamide

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